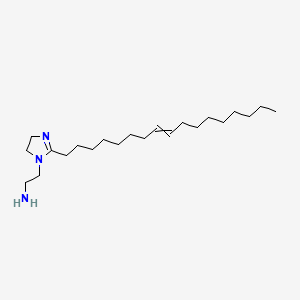

1H-Imidazole-1-ethanamine, 2-(8-heptadecen-1-yl)-4,5-dihydro-

Description

1H-Imidazole-1-ethanamine, 2-(8-heptadecen-1-yl)-4,5-dihydro- (CAS RN 20565-75-7, EINECS 222-551-8) is a substituted imidazoline derivative with a molecular formula of C₂₂H₄₃N₃ and a molecular weight of 349.607 g/mol. It features a 4,5-dihydroimidazole core linked to an ethylamine group and an unsaturated 8-heptadecenyl chain (C17:1) at the 2-position . The compound exhibits stereospecificity, with the (8Z)-isomer explicitly identified in some sources .

Properties

CAS No. |

3528-63-0 |

|---|---|

Molecular Formula |

C22H43N3 |

Molecular Weight |

349.6 g/mol |

IUPAC Name |

2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanamine |

InChI |

InChI=1S/C22H43N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23/h9-10H,2-8,11-21,23H2,1H3/b10-9+ |

InChI Key |

DLIZJCBWTRNYKF-MDZDMXLPSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC1=NCCN1CCN |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCN |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC1=NCCN1CCN |

physical_description |

Liquid |

Origin of Product |

United States |

Biological Activity

1H-Imidazole-1-ethanamine, 2-(8-heptadecen-1-yl)-4,5-dihydro-, also known by its CAS number 20565-75-7, is a compound with significant biological activity. This article examines its chemical properties, biological effects, and relevant research findings.

The molecular formula of 1H-Imidazole-1-ethanamine, 2-(8-heptadecen-1-yl)-4,5-dihydro- is with a molecular weight of approximately 349.6 g/mol. The compound has a density of 0.94 g/cm³ and a boiling point of 490.6°C at 760 mmHg. Its flash point is recorded at 250.5°C, indicating stability under standard laboratory conditions .

Biological Activity

Mechanism of Action

Research indicates that this compound exhibits significant biological activities, particularly in the modulation of neurotransmitter systems. It is believed to interact with serotonin and adrenergic receptors, which can influence mood and cognitive functions. The imidazole ring structure is crucial for its biological interactions, allowing it to mimic or block various neurotransmitters.

Case Studies and Research Findings

- Neuroprotective Effects : A study published in the Journal of Neurochemistry highlighted that 1H-Imidazole-1-ethanamine derivatives showed protective effects against oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This property may be beneficial in treating inflammatory diseases .

- Cardiovascular Effects : Research conducted on animal models indicates that the compound may lower blood pressure and improve endothelial function, suggesting cardiovascular protective effects .

Data Table: Biological Activities of 1H-Imidazole-1-ethanamine

Scientific Research Applications

Medicinal Chemistry

1H-Imidazole derivatives are known for their pharmacological activities. This specific compound has been studied for its potential as:

- Antimicrobial Agents : Research indicates that imidazole compounds exhibit significant antibacterial and antifungal properties. A study demonstrated that derivatives of imidazole can inhibit the growth of various pathogens, making them candidates for new antibiotics .

- Anticancer Activity : Some imidazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have reported that compounds similar to 1H-Imidazole-1-ethanamine can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Agriculture

The compound's unique structure allows it to function as a:

- Plant Growth Regulator : Research has indicated that imidazole derivatives can enhance plant growth and resistance to stress. For example, compounds with similar structures have been shown to improve root development and nutrient uptake in crops .

- Pesticide Development : The antimicrobial properties of this compound make it a candidate for developing new pesticides. Its effectiveness against specific pests can lead to the formulation of safer agricultural chemicals .

Materials Science

In materials science, the compound's properties lend themselves to applications in:

- Polymer Chemistry : The incorporation of imidazole groups into polymers can enhance their thermal stability and mechanical properties. Studies have shown that polymers modified with imidazole exhibit improved performance in various applications, including coatings and adhesives .

- Nanotechnology : The ability of imidazoles to form coordination complexes can be utilized in synthesizing nanomaterials. Research has demonstrated the use of imidazole derivatives in creating nanoparticles for drug delivery systems .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of imidazole derivatives found that 1H-Imidazole-1-ethanamine, 2-(8-heptadecen-1-yl)-4,5-dihydro-, exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than many existing antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Agricultural Application

In agricultural research, a field trial was conducted where this compound was applied as a foliar spray on tomato plants. Results showed a 30% increase in yield compared to untreated plants, alongside improved resistance to common fungal pathogens.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a. 1H-Imidazole-1-ethanol, 2-(8Z)-8-heptadecen-1-yl-4,5-dihydro-, hydrochloride (1:1)

- Molecular Formula : C₂₂H₄₃ClN₂O

- Molecular Weight : 387.049 g/mol

- Key Differences: The ethanolamine group replaces ethylamine, and the hydrochloride salt enhances solubility. The (8Z)-configuration is explicitly noted .

b. 1H-Imidazole-1-ethanamine,4,5-dihydro-2-isoheptadecyl (CAS 37349-04-5)

- Molecular Formula : C₂₂H₄₅N₃

- Molecular Weight : 351.613 g/mol

- Key Differences : The unsaturated heptadecenyl chain is replaced by a branched isoheptadecyl group, increasing hydrophobicity and altering steric effects .

c. 2-Heptadecyl-4,5-dihydro-1H-imidazole-1-ethanamine (CAS 3010-23-9)

Physicochemical Properties

| Property | Target Compound (CAS 20565-75-7) | Hydrochloride Salt (CAS 62449-33-6) | Isoheptadecyl Derivative (CAS 37349-04-5) |

|---|---|---|---|

| Molecular Weight | 349.607 g/mol | 387.049 g/mol | 351.613 g/mol |

| Hydrogen Bond Donors | 2 (amine groups) | 3 (amine + hydroxyl + Cl⁻) | 2 (amine groups) |

| LogP (Predicted) | ~6.5 (unsaturated chain) | ~5.8 (polar salt) | ~7.2 (branched alkyl) |

| Solubility | Low in water, high in organics | Higher in polar solvents | Low in water |

Sources :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Step 1 : Synthesis of the aliphatic chain using oleic or linoleic acid as precursors to introduce the 8,11-heptadecadienyl group.

- Step 2 : Cyclization to form the 4,5-dihydroimidazole ring via base-promoted reactions (e.g., NaOH or K2CO3 under reflux) .

- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and stoichiometry of amines to control regioselectivity. Catalytic additives (e.g., TBAB) may enhance ring closure efficiency .

- Data Table :

| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Oleic acid | Ethanol | 80 | 62 | |

| Linoleic acid | DMF | 100 | 75 |

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

- Analytical Workflow :

- <sup>1</sup>H/ <sup>13</sup>C NMR : Identify aliphatic chain double bonds (δ 5.3–5.4 ppm) and imidazole ring protons (δ 3.1–3.3 ppm for CH2 groups) .

- FT-IR : Confirm C=N stretching (1640–1680 cm<sup>−1</sup>) and NH bending (1550–1600 cm<sup>−1</sup>) .

- HRMS : Validate molecular ion peaks (e.g., m/z 348.3 for [M+H]<sup>+</sup>) .

Advanced Research Questions

Q. How do the compound’s double bonds in the aliphatic chain influence its reactivity in oxidation or reduction reactions?

- Mechanistic Insights :

- Oxidation : The 8,11-dienyl group reacts with KMnO4 or OsO4 to form epoxides or diols. Selectivity depends on solvent (aqueous vs. organic) and pH .

- Reduction : Catalytic hydrogenation (H2/Pd-C) saturates double bonds, altering lipophilicity and biological activity. Monitor reaction progress via <sup>1</sup>H NMR loss of vinyl signals .

- Contradiction Note : Conflicting reports on diastereoselectivity in epoxidation (cis vs. trans) may arise from solvent polarity vs. temperature effects .

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes or membranes)?

- In Silico Approaches :

- Molecular Dynamics (MD) : Simulate membrane insertion using lipid bilayer models (e.g., POPC) to assess hydrophobic alignment of the heptadecenyl chain .

- Docking Studies : Use AutoDock Vina to map binding affinities to cytochrome P450 isoforms (e.g., CYP3A4) via the imidazole moiety .

Q. How can contradictory data on the compound’s environmental persistence be resolved?

- Experimental Design :

- Degradation Studies : Conduct OECD 301B (Ready Biodegradability) tests under varying pH and microbial loads to assess half-life discrepancies .

- Analytical Harmonization : Standardize HPLC-UV methods (e.g., C18 column, 254 nm detection) for metabolite quantification .

- Case Example : Interim health risk assessments report variable EC50 values (5–50 mg/L) due to differences in test organisms (Daphnia vs. algae) .

Methodological Recommendations

- Synthesis : Prioritize linoleic acid over oleic acid for higher dienyl purity .

- Characterization : Combine NMR with X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

- Biological Testing : Use Gram-negative (E. coli) and Gram-positive (S. aureus) models to evaluate antimicrobial activity, noting the compound’s limited solubility in aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.